molecular formula C16H15ClN4O3S B2842561 4-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]sulfonylbenzonitrile CAS No. 2415621-65-5

4-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]sulfonylbenzonitrile

Cat. No.: B2842561
CAS No.: 2415621-65-5
M. Wt: 378.83
InChI Key: KWSXBHLOJJJLTJ-UHFFFAOYSA-N
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Description

4-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]sulfonylbenzonitrile is a useful research compound. Its molecular formula is C16H15ClN4O3S and its molecular weight is 378.83. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of this compound is the G-protein-coupled receptor 119 (GPR119) . GPR119 is predominantly expressed in pancreatic β-cells and in enteroendocrine cells in the gastrointestinal tract .

Mode of Action

The compound acts as an agonist to the GPR119 receptor . It stimulates glucose-dependent insulin release by direct action in the pancreas and promotes secretion of the incretin GLP-1 by action in the gastrointestinal tract . This dual mechanism of action has generated significant interest in the discovery of small molecule GPR119 agonists as a potential new treatment for type 2 diabetes .

Biochemical Pathways

The activation of GPR119 leads to the stimulation of the incretin axis , which is a biochemical pathway that plays a crucial role in glucose homeostasis . The incretin hormones, such as GLP-1, enhance insulin secretion from the pancreas in a glucose-dependent manner . This results in improved glycemic control, making GPR119 agonists a promising therapeutic strategy for type 2 diabetes .

Pharmacokinetics

The compound BMS-903452, a potent and selective GPR119 agonist, was efficacious in both acute and chronic in vivo rodent models of diabetes . Dosing of BMS-903452 in a single ascending dose study in normal healthy humans showed a dose-dependent increase in exposure and a trend toward increased total GLP-1 plasma levels . .

Result of Action

The activation of GPR119 by the compound leads to the stimulation of glucose-dependent insulin release and the promotion of GLP-1 secretion . This results in improved glycemic control, which is beneficial for the management of type 2 diabetes .

Properties

IUPAC Name

4-[4-(5-chloropyrimidin-2-yl)oxypiperidin-1-yl]sulfonylbenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN4O3S/c17-13-10-19-16(20-11-13)24-14-5-7-21(8-6-14)25(22,23)15-3-1-12(9-18)2-4-15/h1-4,10-11,14H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWSXBHLOJJJLTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NC=C(C=N2)Cl)S(=O)(=O)C3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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